1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea” is a complex organic compound that contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of this compound would include a thiophene ring, an acetyl group attached to the 5-position of the thiophene, an ethyl group attached to the 2-position of the thiophene, and a urea group attached to the ethyl group, with a cyclohexyl group attached to the nitrogen of the urea.Chemical Reactions Analysis
Thiophene is a π-excessive heteroaromatic, meaning it easily reacts with electrophiles . The substitution reactions on a thiophene ring can be nucleophilic, electrophilic, or radical .Scientific Research Applications
Synthesis and Characterization
- 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea is involved in the synthesis of novel compounds with potential biological activities. For instance, novel chalcones derived from 3-bromo-2-acetylthiophene and their cyclization products have been synthesized and characterized, displaying promising anti-inflammatory, analgesic, and antibacterial activities (Ashalatha et al., 2009).
Antimicrobial Activity
- Derivatives of ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate, including compounds related to 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea, show significant antimicrobial activity. Some compounds have been found more potent than standard drugs against certain fungi and bacteria (Mabkhot et al., 2015).
Molecular Modeling and Drug Development
- Molecular modeling of compounds structurally related to 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea has been conducted to understand their interaction with biological targets. This research aids in the development of new pharmaceuticals with improved efficacy and targeted action (El‐Faham et al., 2013).
Synthesis of Analgesic Compounds
- Research into compounds similar to 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea has led to the synthesis of analgesic drugs. These efforts include the development of new synthetic pathways and understanding the pharmacological properties of these compounds (Bruderer & Bernauer, 1983).
Anti-HIV Activity
- Some derivatives of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea have been investigated for their potential anti-HIV activities, showing promising results in inhibiting the virus (Danel et al., 1996).
Future Directions
properties
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-11(18)14-8-7-13(20-14)9-10-16-15(19)17-12-5-3-2-4-6-12/h7-8,12H,2-6,9-10H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIZZDSAAGPYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.